Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid
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Overview
Description
Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid is a compound that belongs to the class of amino acid derivatives. It is known for its unique structure, which includes a fluorophenyl group attached to an amino acid backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-amino-2-(4-fluorophenyl)acetic acid typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;2-amino-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of
Properties
Molecular Formula |
C10H12FNO4 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
acetic acid;2-amino-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO2.C2H4O2/c9-6-3-1-5(2-4-6)7(10)8(11)12;1-2(3)4/h1-4,7H,10H2,(H,11,12);1H3,(H,3,4) |
InChI Key |
QZGWLJGEHAADTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(=O)O)N)F |
Origin of Product |
United States |
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